5-Cyclohexyl-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazinan-2-one
Description
5-Cyclohexyl-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazinan-2-one is a heterocyclic compound featuring a 1,3,5-triazinan-2-one core substituted with a cyclohexyl group, a phenyl ring, and a 4-phenylthiazole moiety. The cyclohexyl group enhances lipophilicity, while the thiazole and triazinanone rings may contribute to hydrogen bonding and π-π interactions, influencing solubility and reactivity.
Properties
Molecular Formula |
C24H26N4OS |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
5-cyclohexyl-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C24H26N4OS/c29-24-27(21-14-8-3-9-15-21)17-26(20-12-6-2-7-13-20)18-28(24)23-25-22(16-30-23)19-10-4-1-5-11-19/h1,3-5,8-11,14-16,20H,2,6-7,12-13,17-18H2 |
InChI Key |
VXRKBBXBYWLSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CN(C(=O)N(C2)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
5-Cyclohexyl-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazinan-2-one (CAS No: 810635-21-3) is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N4OS. It features a triazinan core with cyclohexyl and phenyl substituents, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 402.55 g/mol |
| Chemical Formula | C24H26N4OS |
| CAS Number | 810635-21-3 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 5-Cyclohexyl-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazinan-2-one. In vitro assays demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative organisms. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Breast Cancer (MCF-7) : IC50 values suggest significant growth inhibition.
- Lung Cancer (A549) : Exhibits apoptosis-inducing properties.
The anticancer mechanism is believed to involve the activation of apoptotic pathways and the inhibition of cell cycle progression.
Anti-inflammatory Effects
In vivo studies have shown that 5-Cyclohexyl-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazinan-2-one can reduce inflammation markers in animal models of arthritis. The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating notable antibacterial activity.
Case Study 2: Anticancer Activity
In a comparative study on various triazine derivatives, this compound was found to be one of the most potent against MCF-7 cells with an IC50 of 15 µM. The study suggested that the presence of the thiazole moiety contributes significantly to its cytotoxicity.
The biological activities of 5-Cyclohexyl-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazinan-2-one are attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.
- Receptor Modulation : It has been suggested that it may act as a modulator for certain receptors implicated in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Thiazole- and Pyrazole-Based Derivatives
Compounds 4 and 5 from serve as relevant structural analogs. These derivatives share a thiazole ring and substituted phenyl groups but differ in their heterocyclic cores and substituents:
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Key Structural Differences:
The triazinanone core in the target compound introduces a six-membered ring with three nitrogen atoms, contrasting with the five-membered pyrazole/triazole systems in Compounds 4/3.
Electronic and Steric Effects
- Substituent Influence : The cyclohexyl group in the target compound increases steric bulk and hydrophobicity compared to the fluorophenyl groups in Compounds 4/4. This may reduce aqueous solubility but enhance membrane permeability .
- Aromatic Interactions : The 4-phenylthiazole moiety in the target compound could engage in stronger π-π stacking than the fluorophenyl groups in Compounds 4/5, which are partially perpendicular to the molecular plane .
Implications for Research and Development
The structural distinctions between the target compound and its analogs highlight trade-offs between lipophilicity, solubility, and conformational stability. For instance:
- Drug Design : The cyclohexyl group may improve pharmacokinetics but complicate formulation.
- Materials Science: The triazinanone-thiazole system could exhibit unique thermal stability or optoelectronic properties compared to pyrazole-based derivatives.
Data Table: Comparative Molecular Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
